![molecular formula C15H10O4 B1236179 5,7-Dihydroxy-4-phenylcoumarin CAS No. 7758-73-8](/img/structure/B1236179.png)
5,7-Dihydroxy-4-phenylcoumarin
Overview
Description
5,7-Dihydroxy-4-Phenylcoumarin, also known as Umbelliferone or 7-Hydroxycoumarin, is a naturally occurring coumarin compound . It is a diarylheptanoid and is found in Echinops niveus .
Synthesis Analysis
The synthesis of 5,7-Dihydroxy-4-Phenylcoumarin can be achieved through the esterification reaction of acetophenone and resorcinol . An efficient synthesis of 5,7-dihydroxy-4-methylcoumarin from phloroglucinol with ethyl acetoacetate in the UiO-66-SO H metal–organic framework has also been reported .Molecular Structure Analysis
The molecular structure of 5,7-Dihydroxy-4-Phenylcoumarin can be analyzed using B3LYP/6-31G (d,p) density functional calculations .Chemical Reactions Analysis
5,7-Dihydroxy-4-Phenylcoumarin has been used as a LC3-binding “warhead” in the design of chimeric autophagy-tethering compounds (ATTECs) for the degradation of lipid droplets (LDs) . The formation of TAG–LD·ATTEC–LC3 ternary complex was confirmed by a modified ELISA assay .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dihydroxy-4-Phenylcoumarin can be determined through optimized-condition experiments and quantum molecular calculations .Scientific Research Applications
Heterocyclic Building Blocks
5,7-Dihydroxy-4-phenylcoumarin is used as a heterocyclic building block in the synthesis of various complex organic compounds .
Fluorescent Probes
Many coumarin derivatives, including 5,7-Dihydroxy-4-phenylcoumarin, have application value in fluorescent probes due to their strong fluorescence .
Dyes and Optical Materials
The strong fluorescence of coumarin derivatives also makes them valuable in the creation of dyes and optical materials .
Anticoagulant Activity
Many coumarin derivatives have been found to have anticoagulant activity, which could potentially apply to 5,7-Dihydroxy-4-phenylcoumarin .
Anti-inflammatory Activity
Coumarin derivatives have been found to have anti-inflammatory activity, which could potentially apply to 5,7-Dihydroxy-4-phenylcoumarin .
Antibacterial Activity
Coumarin and its derivatives have been tested for their fungicidal and bactericidal activities .
Anticancer Activity
Many coumarin derivatives have been found to inhibit the proliferation and metastasis of many kinds of cancer cells .
Anti-HIV Activity
Some coumarin derivatives have been found to have anti-HIV biological activities .
Safety And Hazards
Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed. Normal measures for preventive fire protection should be taken. The compound should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place .
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-4-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQKUJNSVHEHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228251 | |
Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-4-phenylcoumarin | |
CAS RN |
7758-73-8 | |
Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dihydroxy-4-phenylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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